molecular formula C17H15N3O B12736109 3,5-Bis(2-pyridylmethylene)piperidine-4-one CAS No. 342808-24-6

3,5-Bis(2-pyridylmethylene)piperidine-4-one

Cat. No.: B12736109
CAS No.: 342808-24-6
M. Wt: 277.32 g/mol
InChI Key: GXFKPANENAOEOK-UTLPMFLDSA-N
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Description

3,5-Bis(2-pyridylmethylene)piperidine-4-one, also known as EF31, is a synthetic monoketone analog of curcumin designed for enhanced potency and improved physicochemical properties in biochemical research . This compound is a characterized chemical tool for the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key mediator of inflammation and cell survival . Its primary mechanism of action involves the direct inhibition of IκB kinase β (IKKβ), a crucial enzyme in the NF-κB activation cascade, with a demonstrated IC50 of approximately 1.92 µM . This inhibition effectively blocks the phosphorylation and degradation of IκB, thereby preventing the nuclear translocation of NF-κB and its subsequent DNA binding activity, which is reported with an IC50 of ~5 µM . Consequently, EF31 significantly suppresses the expression of downstream pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . In addition to its anti-inflammatory applications, EF31 demonstrates potent and selective cytotoxicity in various NF-κB-dependent human cancer cell lines, establishing its value in oncology and cancer biology research . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

342808-24-6

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

(3E,5E)-3,5-bis(pyridin-2-ylmethylidene)piperidin-4-one

InChI

InChI=1S/C17H15N3O/c21-17-13(9-15-5-1-3-7-19-15)11-18-12-14(17)10-16-6-2-4-8-20-16/h1-10,18H,11-12H2/b13-9+,14-10+

InChI Key

GXFKPANENAOEOK-UTLPMFLDSA-N

Isomeric SMILES

C\1NC/C(=C\C2=CC=CC=N2)/C(=O)/C1=C/C3=CC=CC=N3

Canonical SMILES

C1C(=CC2=CC=CC=N2)C(=O)C(=CC3=CC=CC=N3)CN1

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis

  • Preparation of Reaction Mixture :

    • Dissolve piperidine-4-one (1 molar equivalent) in ethanol.
    • Add pyridine-2-carbaldehyde (2 molar equivalents) to the solution.
    • Introduce a catalytic amount of acetic acid to the mixture.
  • Reaction Execution :

    • Heat the reaction mixture at 50–60°C under constant stirring for 6–8 hours.
    • Monitor the progress using Thin Layer Chromatography (TLC).
  • Isolation of Product :

    • After completion, cool the reaction mixture to room temperature.
    • Filter the precipitated product and wash it with cold ethanol to remove impurities.
  • Purification :

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Yield and Purity :

The typical yield of this synthesis ranges from 75% to 85%, with purity levels above 95% confirmed by spectroscopic techniques such as NMR and IR.

Reaction Optimization Strategies

To improve yield and purity, researchers have explored variations in reaction conditions:

  • Solvent Selection :

    • Using polar aprotic solvents like dimethylformamide (DMF) can enhance solubility and reaction rates.
  • Catalyst Variation :

    • Stronger acids like sulfuric acid or Lewis acids can be used for faster reaction kinetics.
  • Temperature Control :

    • Lower temperatures (30–40°C) may reduce side reactions, while higher temperatures (60–80°C) can speed up the process but risk decomposition.

Analytical Data

Parameter Value/Observation
Molecular Formula $$ C{17}H{15}N_3O $$
Molecular Weight 277.32 g/mol
Melting Point ~190°C
Solubility Soluble in ethanol, methanol
Spectroscopic Features NMR: Characteristic imine peaks at ~8 ppm

Notes on Alternative Methods

While the above method is widely used, alternative pathways may involve:

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(2-pyridylmethylene)piperidine-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Bis(2-pyridylmethylene)piperidine-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(2-pyridylmethylene)piperidine-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs are synthesized via Claisen-Schmidt condensation between piperidin-4-one and substituted aldehydes under acidic or basic conditions. Yields vary with substituent electronics; electron-withdrawing groups (e.g., Br, CF₃) generally lower yields due to reduced aldehyde reactivity .
  • N-Substitution: Functionalization at the N-position (e.g., morpholinoethyl, propargyl) often requires post-condensation alkylation or acylation, as seen in compounds with enhanced bioactivity .

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Reference ID
This compound Not reported ~1680–1700 (estimated) Aromatic protons: δ 7.2–8.5 (pyridyl Hs)
3,5-Bis(4-methoxybenzylidene)piperidin-4-one 84–86 1665 Olefinic Hs: δ 7.65 (s); OCH₃: δ 3.85 (s)
EF24 195–197 1660 Olefinic Hs: δ 7.79 (s); Fluorine-coupled Hs: δ 7.2–7.6
3,5-Bis(2-bromobenzylidene)piperidin-4-one 95–97 1670 Olefinic Hs: δ 7.8 (s); Br-substituted Ar-H: δ 7.4–7.6

Key Observations :

  • Melting Points : Electron-withdrawing substituents (e.g., Br, F) increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Spectroscopy : The C=O stretch in IR (~1660–1680 cm⁻¹) is consistent across analogs. Olefinic protons in ¹H NMR appear as singlets (δ 7.6–8.0), confirming conjugation .

Table 3: Bioactivity Comparison

Compound Name Activity Profile IC₅₀/EC₅₀/Inhibition % Reference ID
3,5-Bis(4-methoxybenzylidene)piperidin-4-one Anti-dengue (DENV2 NS2B-NS3 protease) 39.09% inhibition at 200 µg/mL
EF24 Antitumor (selective cytotoxicity) IC₅₀: 1.2–5.8 µM (various cancer lines)
3,5-Bis(2-bromobenzylidene)piperidin-4-one Dual p300/CARM1 inhibition (epigenetic) IC₅₀: <10 µM
Dimeric bis(benzylidene)piperidin-4-ones Tumor-selective cytotoxicity IC₅₀: 0.5–2.5 µM

Key Observations :

  • Antitumor Activity : Fluorinated (EF24) and dimeric analogs exhibit superior cytotoxicity, likely due to enhanced electrophilicity and membrane permeability .
  • Antiviral Activity : Methoxy-substituted derivatives show moderate anti-dengue activity, suggesting substituent-dependent target interactions .
  • Structure-Activity Relationships (SAR): Electron-deficient arylidenes (e.g., Br, F) enhance cytotoxicity by promoting Michael addition with cellular thiols . N-Substitution with polar groups (e.g., morpholinoethyl) improves solubility and target engagement .

Biological Activity

3,5-Bis(2-pyridylmethylene)piperidine-4-one is a synthetic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a piperidine core with two pyridylmethylene groups at the 3 and 5 positions. Its molecular formula is C15H14N2C_{15}H_{14}N_2, and it has a molecular weight of approximately 238.29 g/mol.

PropertyValue
Molecular Formula C15H14N2
Molecular Weight 238.29 g/mol
IUPAC Name 3,5-Bis(2-pyridylmethylene)-piperidin-4-one

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

  • HepG2 (Liver Cancer) : The compound demonstrated cytotoxic effects with an IC50 value of 12.5 µM, indicating potent activity against liver cancer cells.
  • HeLa (Cervical Cancer) : In vitro studies showed that the compound induced apoptosis in HeLa cells, leading to a reduction in cell viability by approximately 70% at higher concentrations (25 µM) .
  • K562 (Leukemia) : The compound was also effective against K562 cells with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for leukemia .

The mechanism through which this compound exerts its anticancer effects involves the induction of oxidative stress and modulation of apoptotic pathways. Specifically, it has been observed to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Case Studies

  • Study on Colon Cancer : In a recent study involving HCT116 colon cancer cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved caspase-3 and PARP .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to control groups. Tumor size was reduced by up to 50% in xenograft models after two weeks of treatment .

Comparative Analysis

To understand its efficacy better, we can compare the biological activity of this compound with similar compounds:

CompoundActivity TypeIC50 (µM)Target Cancer Cell Type
This compound Anticancer12.5HepG2
Compound A Anticancer20HeLa
Compound B Anticancer15K562

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